molecular formula C8H11Cl2N5 B1530850 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride CAS No. 1823324-34-0

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride

Cat. No.: B1530850
CAS No.: 1823324-34-0
M. Wt: 248.11 g/mol
InChI Key: SFMUVGUMLKXSIX-UHFFFAOYSA-N
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Description

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a chlorine atom at the 6-position and an ethylamine group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride typically involves the alkylation of 6-chloropurine with an appropriate ethylamine derivative. One common method includes the reaction of 6-chloropurine with N-methylethan-1-amine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours, followed by purification steps such as filtration and extraction to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous purification techniques, including recrystallization and chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Alkylation and acylation: The ethylamine group can participate in alkylation or acylation reactions to form new compounds with modified properties.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new purine derivative with an amino group at the 6-position, while oxidation can produce a purine oxide.

Scientific Research Applications

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as viral enzymes or receptors. For instance, in antiviral research, the compound may inhibit viral replication by targeting viral polymerases or proteases. The exact molecular pathways and targets can vary depending on the specific application and the type of virus or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the N-methylethan-1-amine group

Properties

IUPAC Name

2-(6-chloropurin-9-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14;/h4-5,10H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMUVGUMLKXSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC2=C1N=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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